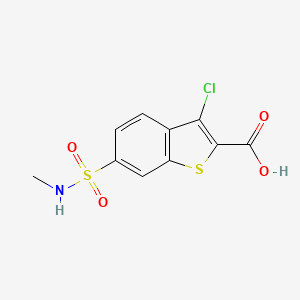
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a sulfonamide group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of heterocyclic rings like thiophene and pyridine often imparts unique chemical and biological properties to the compound, making it a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative of thiophene with a halogenated pyridine under palladium catalysis. The sulfonamide group can be introduced through a nucleophilic substitution reaction involving pyridine-3-sulfonyl chloride and an amine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like Tipepidine and Tioconazole, which also contain the thiophene ring, exhibit similar biological activities.
Pyridine derivatives: Compounds such as Imatinib and Nicotinic acid, which feature the pyridine ring, are known for their therapeutic properties.
Uniqueness
What sets N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide apart is the combination of the thiophene and pyridine rings with the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-22(20,13-3-1-6-16-11-13)18-10-12-5-7-17-14(9-12)15-4-2-8-21-15/h1-9,11,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMLXRCQJUWHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid](/img/structure/B2709021.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2709024.png)
![1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2709025.png)

![[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid](/img/structure/B2709029.png)





![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2709040.png)
![3-(4-bromophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709042.png)
![Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2709043.png)
